molecular formula C9H4Br2ClN B14026810 1,3-Dibromo-8-chloroisoquinoline

1,3-Dibromo-8-chloroisoquinoline

Cat. No.: B14026810
M. Wt: 321.39 g/mol
InChI Key: GSPOOFGYZZVPBF-UHFFFAOYSA-N
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Description

1,3-Dibromo-8-chloroisoquinoline is a multifunctional halogenated heterocycle that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The distinct reactivity of the bromine atoms at the 1- and 3-positions, potentially amenable to sequential cross-coupling reactions, allows for the systematic introduction of diverse substituents onto the isoquinoline core. This enables researchers to construct complex molecular libraries for screening and structure-activity relationship (SAR) studies. The presence of the 8-chloro substituent further modulates the electronic properties of the ring system and offers an additional handle for further functionalization. Halogenated isoquinolines of this type are pivotal building blocks in medicinal chemistry. They are frequently employed in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to create novel derivatives for pharmacological evaluation. These compounds are often investigated as key scaffolds in the development of receptor agonists and other biologically active molecules. The structural motif is common in the synthesis of potential therapeutics, including intermediates for sphingosine-1-phosphate (S1P) receptor agonists. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

1,3-dibromo-8-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H

InChI Key

GSPOOFGYZZVPBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Dibromo-8-chloroisoquinoline

Detailed Synthetic Routes

Chlorination at Position 8
  • Reagents and Conditions: Trichloroisocyanuric acid (TCCA) in sulfuric acid medium at low temperature (around 10 °C) is used to introduce chlorine selectively at the 8-position of isoquinoline derivatives.
  • Outcome: This step yields 8-chloroisoquinoline derivatives, which serve as substrates for further bromination.
Bromination at Positions 1 and 3
  • Reagents and Conditions: Bromination is performed using N-bromosuccinimide (NBS) or DBDMH in acidic media (H2SO4) at controlled temperatures (25 °C to 100 °C), depending on the desired substitution pattern.
  • Regioselectivity: The more reactive positions 1 and 3 are selectively brominated due to the electronic effects of the 8-chloro substituent and acid catalysis.
  • Yields: Bromination reactions typically proceed with moderate to high yields (up to 88% in related isoquinoline brominations).
Alternative Cross-Coupling and Cyclization Approach

A patent describing the preparation of related halogenated heterocycles (e.g., 1'-chloro-8-bromo dibenzofurans) provides insight into a multi-step synthesis involving:

  • Lithiation of fluorochlorobenzene derivatives.
  • Reaction with triisopropyl borate to form boronic acid intermediates.
  • Palladium-catalyzed cross-coupling with bromophenol derivatives.
  • Bromination with NBS.
  • Cyclization promoted by potassium carbonate in N-methylpyrrolidone (NMP) at elevated temperatures (130–140 °C) to yield the halogenated heterocycle.

While this method targets dibenzofurans, the principles of lithiation, cross-coupling, and selective bromination under controlled conditions are applicable to isoquinoline systems, offering alternative synthetic routes.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chlorination at position 8 Trichloroisocyanuric acid, H2SO4 10 1–2 Moderate Selective chlorination
Bromination at positions 1,3 N-Bromosuccinimide or DBDMH, H2SO4 25–100 2–4 Up to 88 Regioselective bromination
Lithiation and borylation n-Butyllithium, triisopropyl borate ester -78 to 0 3–4 82 (boronic acid intermediate) Multi-step, requires inert atmosphere
Cross-coupling Pd(PPh3)4, K2CO3, DME/H2O 85 4–6 Moderate Forms biphenyl intermediate
Cyclization Potassium carbonate, NMP 130–140 3–5 Moderate Intramolecular ring closure

Purification and Characterization

  • Purification: Recrystallization from ethanol or normal heptane is commonly used to purify halogenated isoquinolines and related intermediates. Active carbon decolorization at elevated temperatures (90–95 °C) improves product purity.
  • Characterization: Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.

Research Findings and Comparative Analysis

  • The chlorination using TCCA is efficient for selective substitution at position 8, but monochlorination can lead to mixtures requiring careful pH-based extraction and recrystallization for separation.
  • Bromination with NBS under acidic conditions yields high regioselectivity for positions 1 and 3, enabling the synthesis of 1,3-dibromo derivatives with an 8-chloro substituent intact.
  • The multi-step lithiation, borylation, and palladium-catalyzed cross-coupling route, although more complex, offers access to functionalized biphenyl intermediates that can be cyclized to halogenated heterocycles, providing a versatile synthetic platform.
  • Reaction temperatures and times are critical for maximizing yield and minimizing side reactions such as over-halogenation or decomposition.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Challenges Reference
Direct chlorination + bromination TCCA, NBS, H2SO4 High regioselectivity, scalable Mixture formation, requires purification
Lithiation + borylation + coupling n-BuLi, triisopropyl borate, Pd catalyst Versatile intermediates, functional group tolerance Multi-step, inert atmosphere needed

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-8-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,3-Dibromo-8-chloroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-8-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 1,3-Dibromo-8-chloroisoquinoline and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
This compound C₉H₄Br₂ClN 328.31 Br (1,3), Cl (8) High halogen density; suitable for Suzuki couplings
8-Bromo-1,3-dichloroisoquinoline C₉H₄BrCl₂N 276.94 Br (8), Cl (1,3) Two chlorines reduce steric bulk compared to bromine
5-Bromo-8-chloroisoquinoline C₉H₅BrClN 242.50 Br (5), Cl (8) Positional isomerism alters electronic properties; lower reactivity
8-Bromo-2,6-dichloroquinoline C₉H₄BrCl₂N 276.94 Br (8), Cl (2,6) (quinoline) Quinoline backbone; distinct nitrogen position affects binding affinity
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline C₁₁H₁₅BrClN 276.60 Br (8), saturated ring Partially saturated ring enhances solubility; CNS drug candidate
3-Bromo-8-chloro-6-nitroquinoline C₉H₄N₂O₂ClBr 287.49 Br (3), Cl (8), NO₂ (6) Nitro group adds redox reactivity; used in dye/pharmaceutical synthesis

Research Findings and Data

Stability and Handling

  • Storage: Halogenated isoquinolines (e.g., this compound) are hygroscopic and require anhydrous storage. Tetrahydro derivatives () are more stable under ambient conditions .
  • Safety : Compounds with multiple halogens (e.g., Cl, Br) necessitate strict handling protocols (P261, P280 GHS codes) due to toxicity risks .

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